(mu-Oxo)bis(formatotetraammineruthenium)

Description

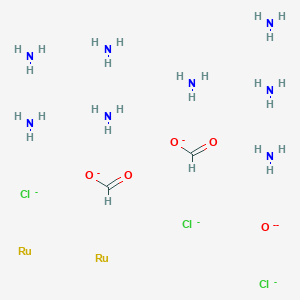

(mu-Oxo)bis(formatotetraammineruthenium) is a dinuclear ruthenium complex characterized by a bridging oxo ligand (μ-O) and formate ligands coordinated to tetraammine ruthenium centers. The tetraammine configuration stabilizes the ruthenium centers in higher oxidation states, while the μ-oxo bridge facilitates electronic communication between the metal centers.

Properties

CAS No. |

133399-54-9 |

|---|---|

Molecular Formula |

C2H26Cl3N8O5Ru2-7 |

Molecular Weight |

550.8 g/mol |

IUPAC Name |

azane;oxygen(2-);ruthenium;trichloride;diformate |

InChI |

InChI=1S/2CH2O2.3ClH.8H3N.O.2Ru/c2*2-1-3;;;;;;;;;;;;;;/h2*1H,(H,2,3);3*1H;8*1H3;;;/q;;;;;;;;;;;;;-2;;/p-5 |

InChI Key |

VIEPMCYTIBPWEL-UHFFFAOYSA-I |

SMILES |

C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |

Synonyms |

(mu-oxo)bis(formatotetraammineruthenium) OBFTAR |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (mu-Oxo)bis(formatotetraammineruthenium) involves a multi-step process that includes the formation of intermediate compounds. The initial step typically involves the reaction of a primary amine with a suitable aldehyde or ketone to form an imine. This imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. Subsequent steps may involve cyclization reactions, functional group modifications, and purification processes to obtain the final product.

Industrial Production Methods

Industrial production of (mu-Oxo)bis(formatotetraammineruthenium) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common techniques include solvent extraction, crystallization, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(mu-Oxo)bis(formatotetraammineruthenium) undergoes various chemical reactions, including:

Oxidation: (mu-Oxo)bis(formatotetraammineruthenium) can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride to convert (mu-Oxo)bis(formatotetraammineruthenium) into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of (mu-Oxo)bis(formatotetraammineruthenium), where nucleophiles replace halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated derivatives, nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of (mu-Oxo)bis(formatotetraammineruthenium).

Scientific Research Applications

(mu-Oxo)bis(formatotetraammineruthenium) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (mu-Oxo)bis(formatotetraammineruthenium) involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary, but common mechanisms include binding to active sites of enzymes, altering receptor activity, and modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(μ-oxo)dinickel(III) Complexes

Bis(μ-oxo)dinickel(III) complexes, such as those supported by bis[2-(2-pyridyl)ethyl]amine ligands, exhibit a diamond-core structure with two Ni(III) centers bridged by oxo ligands. Key comparisons include:

- Structure : The Ni–O bond lengths in these complexes range from 1.82–1.85 Å, shorter than typical Ru–O bonds (~1.90–2.00 Å), reflecting stronger Ni–O bonding .

- Reactivity : These complexes are highly oxidizing, capable of arene hydroxylation and C–H bond activation. For example, they hydroxylate aromatic ligands at rates up to 0.15 s⁻¹, a reactivity absent in ruthenium analogs due to differences in metal electronegativity .

- Applications : Dinickel complexes are explored for hydrocarbon functionalization and biomimetic catalysis, whereas ruthenium μ-oxo complexes are more often studied for electrochemical applications .

Iron μ-Oxo Bishaem Complexes

Iron μ-oxo complexes, such as those in Porphyromonas gingivalis, feature a μ-oxo diiron(III) protoporphyrin IX core. Key distinctions:

- Electronic Configuration : Iron centers in these complexes are high-spin Fe(III), leading to distinct UV-vis absorption peaks at 410 nm, unlike the lower-spin Ru(III/IV) states .

Heterometallic μ-Oxo Complexes

Heterometallic μ-oxo bridged compounds (e.g., Ni-Fe or Cu-Fe) combine redox-active metals for synergistic reactivity:

- Synthesis : Selective production methods (e.g., pH-controlled ligand substitution) enable heterometallic bridging, a strategy less common for homometallic ruthenium systems .

- Reactivity : Heterometallic cores enhance multi-electron transfer processes, such as O₂ activation, outperforming homometallic ruthenium complexes in catalytic efficiency for oxidation reactions .

Data Table: Comparative Analysis of μ-Oxo-Bridged Complexes

Research Findings and Mechanistic Insights

- Dinickel vs. Ruthenium : The shorter Ni–O bonds in dinickel complexes correlate with higher oxidative power (Ni⁺³: E = +1.2 V vs. SHE) compared to Ru⁺³ (E = +0.8–1.0 V), enabling more aggressive C–H activation .

- Iron vs. Ruthenium : Iron μ-oxo complexes exhibit stronger antiferromagnetic coupling (J = −150 cm⁻¹) due to direct Fe–O–Fe orbital overlap, whereas ruthenium’s larger ionic radius reduces magnetic exchange .

- Heterometallic Synergy: Ni-Fe μ-oxo complexes show turnover frequencies (TOF) 10× higher than homometallic analogs in O₂ reduction reactions, attributed to optimized metal-ligand charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.